molecular formula C13H14ClN7 B12268918 4-chloro-1-[(1-{5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}azetidin-3-yl)methyl]-1H-pyrazole

4-chloro-1-[(1-{5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}azetidin-3-yl)methyl]-1H-pyrazole

Cat. No.: B12268918
M. Wt: 303.75 g/mol
InChI Key: QXHVURMZPDXRRI-UHFFFAOYSA-N
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Description

4-chloro-1-[(1-{5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}azetidin-3-yl)methyl]-1H-pyrazole is a complex organic compound that features a unique combination of pyrazole, triazolo, and pyrimidine rings. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-1-[(1-{5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}azetidin-3-yl)methyl]-1H-pyrazole typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the cyclization of 1,2,4-triazole derivatives with pyrimidine intermediates under acidic conditions . The reaction conditions often involve the use of solvents like acetic acid and catalysts such as phosphorus oxychloride .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors and advanced purification techniques like crystallization and chromatography to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

4-chloro-1-[(1-{5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}azetidin-3-yl)methyl]-1H-pyrazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include acetic acid, phosphorus oxychloride, and various oxidizing and reducing agents. The reaction conditions often involve controlled temperatures and pH to ensure the desired transformation .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted pyrazole derivatives .

Mechanism of Action

The mechanism of action of 4-chloro-1-[(1-{5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}azetidin-3-yl)methyl]-1H-pyrazole involves its interaction with specific molecular targets and pathways. It acts as an inhibitor of cyclin-dependent kinase 2 (CDK2), which plays a crucial role in cell cycle regulation . By inhibiting CDK2, the compound can induce cell cycle arrest and apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-chloro-1-[(1-{5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}azetidin-3-yl)methyl]-1H-pyrazole is unique due to its specific combination of functional groups and its potent inhibitory activity against CDK2. This makes it a promising candidate for further research and development in medicinal chemistry .

Properties

Molecular Formula

C13H14ClN7

Molecular Weight

303.75 g/mol

IUPAC Name

7-[3-[(4-chloropyrazol-1-yl)methyl]azetidin-1-yl]-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine

InChI

InChI=1S/C13H14ClN7/c1-9-2-12(21-13(18-9)15-8-17-21)19-4-10(5-19)6-20-7-11(14)3-16-20/h2-3,7-8,10H,4-6H2,1H3

InChI Key

QXHVURMZPDXRRI-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=NC=NN2C(=C1)N3CC(C3)CN4C=C(C=N4)Cl

Origin of Product

United States

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